molecular formula C22H25N5O2 B2710655 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 1219912-67-0

1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2710655
CAS No.: 1219912-67-0
M. Wt: 391.475
InChI Key: HZMFSCZMAIWAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylbutan-1-one is a potent, selective, and ATP-competitive inhibitor of Discoidin Domain Receptor 1 (DDR1), a key receptor tyrosine kinase (RTK) activated by collagen. Its high selectivity for DDR1 over the closely related DDR2 and a broad panel of other kinases makes it a valuable chemical probe for dissecting DDR1-specific signaling pathways in physiological and pathological contexts . DDR1 signaling is critically involved in cell adhesion, proliferation, and extracellular matrix remodeling, with its dysregulation implicated in the progression of fibrosis in organs such as the lung, liver, and kidney, as well as in certain cancers. This inhibitor has been demonstrated to effectively attenuate collagen-induced DDR1 activation and its downstream effects, providing a powerful tool for investigating the mechanisms driving fibrotic diseases and exploring DDR1 as a therapeutic target . Research utilizing this compound focuses on elucidating the role of DDR1 in tumor microenvironment interactions, epithelial-to-mesenchymal transition (EMT), and the regulation of pro-fibrotic gene expression, offering significant insights for the development of novel anti-fibrotic and anti-cancer strategies.

Properties

IUPAC Name

1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-3-19(17-7-5-4-6-8-17)22(28)27-13-11-26(12-14-27)20-10-9-18(15-23-20)21-24-16(2)29-25-21/h4-10,15,19H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMFSCZMAIWAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)-2-phenylbutan-1-one is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N5OC_{19}H_{23}N_5O, with a molecular weight of approximately 335.42 g/mol. The structure includes several key functional groups:

  • Pyridine ring : Known for its role in various biological activities.
  • Piperazine moiety : Often associated with psychoactive effects and used in antidepressant medications.
  • Oxadiazole group : Contributes to the compound's potential antimicrobial and anticancer activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process usually includes the formation of the oxadiazole ring through cyclization reactions involving hydrazones or amidoximes, followed by coupling reactions to introduce the pyridine and piperazine components.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to the target molecule have demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Compound Activity (MIC µg/mL) Target Bacteria
Oxadiazole derivative7.8 - 15.6Staphylococcus aureus, Escherichia coli

Research indicates that these compounds can exhibit antibacterial effects significantly stronger than traditional antibiotics like oxytetracycline, with reported increases in potency by up to 16-fold against certain strains .

Anticancer Activity

The biological activity of the compound extends to anticancer properties. Compounds containing similar structural motifs have been shown to inhibit specific cancer cell lines through mechanisms such as induction of apoptosis and inhibition of cell proliferation. For example, derivatives with a piperazine component have been linked to inhibition of tyrosine kinases, which are crucial in cancer signaling pathways .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The presence of nitrogen-containing heterocycles allows for interaction with various enzymes involved in metabolism and signaling pathways.
  • Antibacterial Mechanisms : The compound may disrupt bacterial cell membranes or interfere with protein synthesis, leading to cell death.
  • Anticancer Mechanisms : By targeting specific kinases or transcription factors involved in tumor growth, the compound can effectively reduce cancer cell viability.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Antibacterial Efficacy : A study evaluated a series of oxadiazole derivatives against Pseudomonas aeruginosa and reported a minimum inhibitory concentration (MIC) as low as 5 µg/mL for some derivatives .
  • Anticancer Screening : Another study assessed the cytotoxicity of piperazine-based compounds on human cancer cell lines, finding significant reductions in cell viability at concentrations ranging from 10 to 50 µM .

Comparison with Similar Compounds

Table 2: Estimated Properties of Selected Compounds

Compound LogP (est.) Polar Surface Area (Ų) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 3.2 68.2 0 8
MK42 3.8 56.1 0 6
Compound 5 2.9 72.4 1 7

Analysis :

  • The target compound’s higher polar surface area (vs. MK42) may reduce passive diffusion but improve solubility.
  • Lack of hydrogen bond donors (common in this class) suggests a focus on hydrophobic interactions in target binding .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Oxadiazole ring formation : Requires coupling of nitrile derivatives with hydroxylamine under controlled pH (e.g., 6.5–7.0) and temperature (60–80°C) .
  • Piperazine coupling : Achieved via nucleophilic substitution or Buchwald-Hartwig amination, using solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
  • Final ketone functionalization : Employing Friedel-Crafts acylation with anhydrous AlCl₃ as a catalyst . Optimal Conditions :
StepSolventTemperatureCatalystYield Range
Oxadiazole formationEthanol70°CNone60–75%
Piperazine couplingDMF120°CPd(OAc)₂50–65%

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the oxadiazole ring and piperazine connectivity .
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies impurities (e.g., unreacted intermediates) .
  • Differential Scanning Calorimetry (DSC) : Assesses thermal stability (melting point range: 180–200°C) .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step during synthesis?

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst optimization : Switching from Pd(OAc)₂ to Xantphos-Pd complexes improves cross-coupling efficiency .
  • Solvent polarity adjustment : Using DCM instead of DMF reduces byproduct formation .
  • pH control : Maintaining pH > 7.0 minimizes oxadiazole ring decomposition .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may stem from assay variability (e.g., cell line differences) or impurities. Recommendations:

  • Standardized bioassays : Use isogenic cell lines and consistent incubation times .
  • Impurity profiling : Quantify residual solvents (e.g., DMF) and intermediates via LC-MS .
  • Dose-response validation : Compare IC₅₀ values across multiple replicates to confirm potency .

Q. How to design stability studies under varying pH and temperature conditions?

  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal stability : Use DSC to identify decomposition thresholds (>200°C) and storage recommendations (4°C under inert gas) .
  • Oxidative stress testing : Expose to H₂O₂ (1–5 mM) to evaluate thioether or oxadiazole ring susceptibility .

Data Contradiction Analysis

Example : Conflicting reports on anticancer activity (e.g., IC₅₀ ranging from 1–50 μM):

  • Root cause : Variability in mitochondrial toxicity assays vs. apoptosis-specific readouts.
  • Resolution : Use orthogonal assays (e.g., Annexin V staining combined with ATP quantification) .

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of the 5-methyl-1,2,4-oxadiazole moiety in target binding via crystallography or molecular docking .
  • Synergistic combinations : Test with FDA-approved kinase inhibitors to enhance therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.